

Long-term stability of nicotinamide riboside malate for chronic studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinamide riboside malate

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Nicotinamide Riboside Malate (NRM) Technical Support Center

Welcome to the Technical Support Center for **Nicotinamide Riboside Malate (NRM)**. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting chronic studies using NRM. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is **Nicotinamide Riboside Malate (NRM)** and how does it differ from Nicotinamide Riboside Chloride (NRCI)?

Nicotinamide Riboside Malate (NRM) is a salt of nicotinamide riboside (NR), a precursor to nicotinamide adenine dinucleotide (NAD⁺). It is formed by combining nicotinamide riboside with malic acid. The primary difference between NRM and Nicotinamide Riboside Chloride (NRCI) lies in the salt form, which can influence the compound's physicochemical properties such as stability and hygroscopicity (the tendency to absorb moisture from the air). While both are effective NAD⁺ precursors, NRM is often cited as having improved stability, particularly in its crystalline form, which is less hygroscopic and more chemically and thermally stable than NRCI.

Q2: What are the primary degradation products of NRM?

The primary degradation pathway for NRM, similar to other forms of nicotinamide riboside, is the hydrolysis of the N-glycosidic bond.[1] This process yields nicotinamide (NAM) and a ribose sugar.[1] The rate of this degradation is influenced by factors such as temperature, pH, and moisture. Monitoring the formation of nicotinamide is a key aspect of stability testing for NRM.

Q3: What are the recommended storage conditions for NRM to ensure long-term stability?

To ensure the long-term stability of NRM for chronic studies, it is recommended to store the compound in a cool, dark, and dry place. As a solid, NRM is stable for extended periods under these conditions. For solutions, stability is dependent on the solvent and storage temperature. Aqueous solutions of NR are prone to degradation, especially at neutral to alkaline pH and elevated temperatures. Therefore, it is advisable to prepare aqueous solutions fresh and store them at low temperatures (e.g., 4°C) for short-term use. For long-term storage of solutions, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Troubleshooting Guide

Issue 1: Variability in experimental results over the course of a long-term study.

- Potential Cause: Degradation of NRM in stock solutions or experimental media.
- Troubleshooting Steps:
 - Verify Storage of Solid NRM: Ensure that the solid NRM is stored in a desiccator at a low temperature and protected from light.
 - Prepare Fresh Solutions: Prepare stock solutions of NRM fresh whenever possible. If storing solutions, aliquot and freeze them at -80°C to avoid repeated freeze-thaw cycles.
 - Assess Solution Stability: If you suspect degradation in your experimental media (e.g., cell culture media, drinking water for animal studies), perform a stability study under your specific experimental conditions. This can be done by measuring the concentration of NRM and the appearance of nicotinamide over time using HPLC.

- pH of Solutions: Be mindful of the pH of your solutions. Nicotinamide riboside is more stable in acidic conditions. If your experimental medium has a neutral or alkaline pH, the degradation of NRM will be accelerated.

Issue 2: Unexpected peaks observed during HPLC analysis of NRM samples.

- Potential Cause: Formation of degradation products.
- Troubleshooting Steps:
 - Identify Degradation Products: The most common degradation product is nicotinamide. Run a nicotinamide standard in your HPLC system to confirm if the unexpected peak corresponds to it.
 - Review Sample Handling: Evaluate your sample preparation and storage procedures. Exposure to high temperatures, inappropriate pH, or prolonged storage in aqueous solutions can lead to degradation.
 - Check for Contamination: Ensure that all glassware and solvents used for sample preparation are clean and of high purity to rule out external contamination.

Issue 3: Difficulty in dissolving NRM for in vivo oral administration.

- Potential Cause: Inappropriate solvent or formulation.
- Troubleshooting Steps:
 - Aqueous Solubility: NRM is generally water-soluble. However, for high concentrations, solubility might be a concern.
 - Formulation for Animal Studies: For oral administration in animal studies, NRM can be dissolved in drinking water. Alternatively, it can be suspended in vehicles such as 0.5% carboxymethyl cellulose (CMC) in water.^[2] For formulations requiring dissolution in non-aqueous vehicles, options like PEG400 or a mixture of DMSO and corn oil can be considered, though stability in these vehicles should be verified.^[2]

Data Presentation: NRM Stability

While comprehensive long-term stability data for NRM is still emerging in the scientific literature, the following table summarizes the known stability profile of nicotinamide riboside, which can be used as a guide for NRM. It is generally reported that NRM exhibits greater stability than NRCl.

Table 1: Stability of Nicotinamide Riboside (NR) in Aqueous Solution

Temperature	pH	Concentration	Duration	Remaining NR (%)	Reference
4°C	2.5	1 mg/mL	83 days	95.6	[3]
4°C	3.5	1 mg/mL	83 days	92.0	[3]
4°C	4.7	1 mg/mL	83 days	94.3	[3]
25°C	2.5	1 mg/mL	73 days	38.9	[3]
40°C	2.5	1 mg/mL	21 days	~0	[3]

Note: The data in this table is for Nicotinamide Riboside Chloride (NRCl) and serves as a conservative estimate for NRM stability. Crystalline NRM is reported to have higher stability.

Experimental Protocols

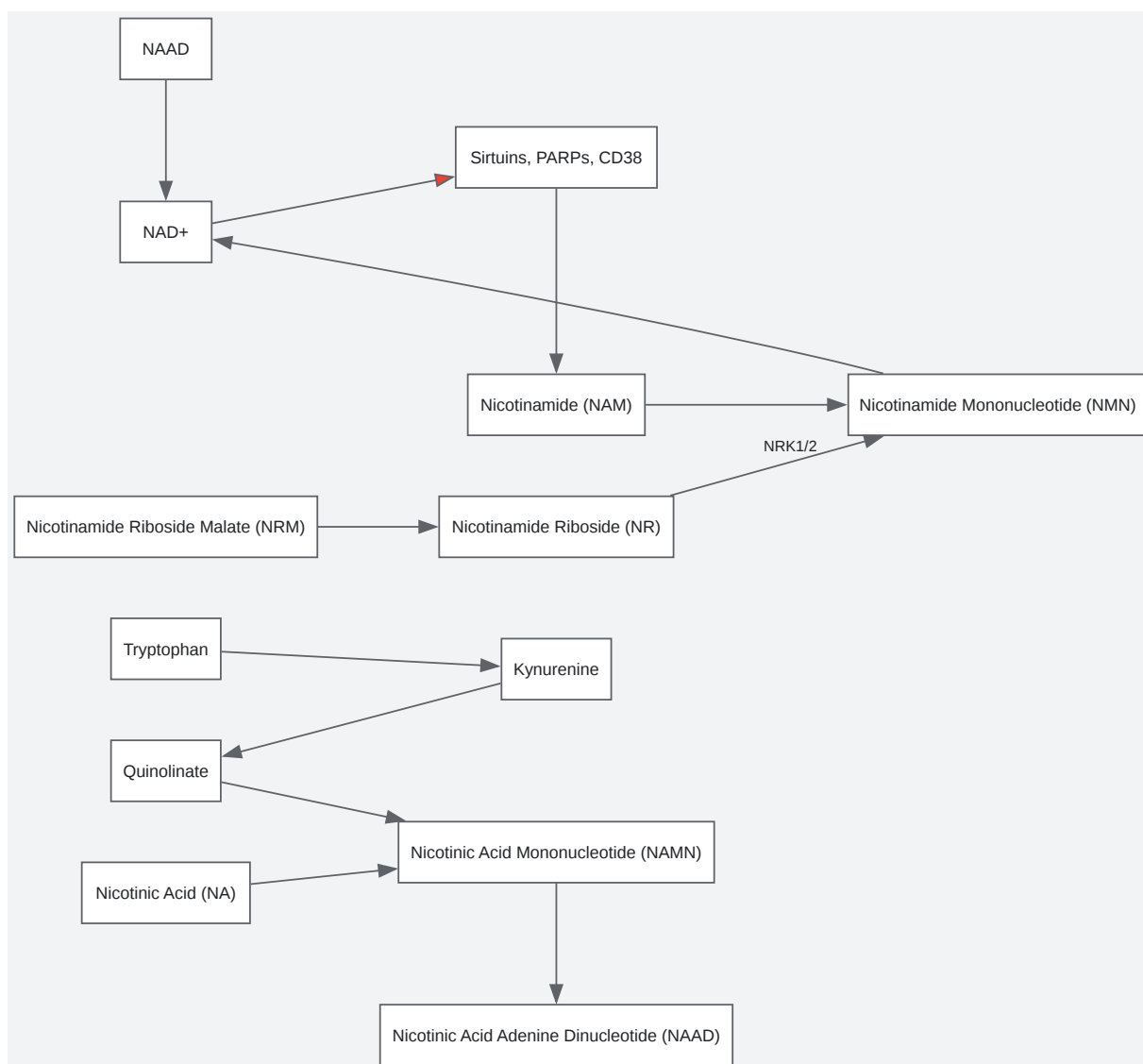
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of NRM and Nicotinamide

This protocol is adapted from established methods for the analysis of nicotinamide riboside.[4]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of two solvents:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.

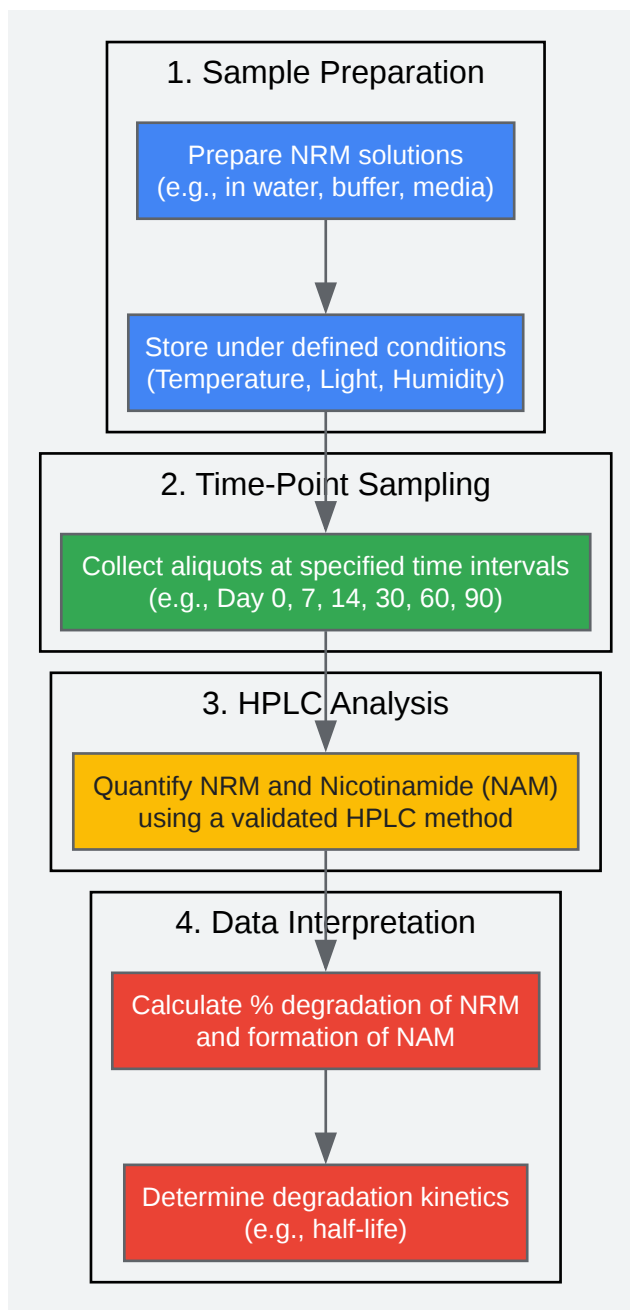
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-10 min: Linear gradient to 50% A, 50% B
 - 10-15 min: Hold at 50% A, 50% B
 - 15-16 min: Linear gradient back to 95% A, 5% B
 - 16-20 min: Hold at 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 µL.
- Sample Preparation:
 - Accurately weigh and dissolve NRM in the mobile phase starting condition (95% A, 5% B) to a known concentration.
 - Filter the sample through a 0.22 µm syringe filter before injection.
- Quantification: Create a standard curve using NRM and nicotinamide standards of known concentrations.

Mandatory Visualizations



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Caption: NAD⁺ Biosynthesis Pathways.



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Caption: NRM Stability Study Workflow.

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- To cite this document: BenchChem. [Long-term stability of nicotinamide riboside malate for chronic studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820688#long-term-stability-of-nicotinamide-ribose-malate-for-chronic-studies]

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